molecular formula C12H10ClNO2 B13677359 Ethyl 4-chloroquinoline-5-carboxylate

Ethyl 4-chloroquinoline-5-carboxylate

Cat. No.: B13677359
M. Wt: 235.66 g/mol
InChI Key: NJYFGIBYRCWHGL-UHFFFAOYSA-N
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Description

Ethyl 4-chloroquinoline-5-carboxylate is a quinoline derivative known for its significant applications in medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloroquinoline-5-carboxylate typically involves the Friedländer condensation reaction. This method includes the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as poly(ethylene glycol)-supported sulfonic acid . The reaction is carried out at room temperature in various solvents like methanol, ether, acetonitrile, and dichloromethane .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and reusable catalysts are gaining popularity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloroquinoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 4-chloroquinoline-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .

Comparison with Similar Compounds

  • Ethyl 2-chloroquinoline-3-carboxylate
  • Ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate
  • Quinoline-3-carboxylates

Comparison: Ethyl 4-chloroquinoline-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Compared to other quinoline carboxylates, it exhibits distinct pharmacological properties, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

ethyl 4-chloroquinoline-5-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-4-3-5-10-11(8)9(13)6-7-14-10/h3-7H,2H2,1H3

InChI Key

NJYFGIBYRCWHGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=CC=C2Cl

Origin of Product

United States

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